molecular formula C10H9ClF3NO2 B2870783 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 64134-20-9

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2870783
CAS No.: 64134-20-9
M. Wt: 267.63
InChI Key: JTZHJIFNKMMHIZ-QMMMGPOBSA-N
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Description

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS: 64134-20-9) is a fluorinated phenylalanine derivative with the molecular formula C₁₀H₉ClF₃NO₂ and a molecular weight of 267.63 g/mol . Its structure features a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, attached to a DL-phenylalanine backbone. Key identifiers include:

  • SMILES: ClC1=CC=C(C(F)(F)F)C=C1CC(C(=O)O)N
  • InChIKey: JTZHJIFNKMMHIZ-UHFFFAOYSA-N

The compound is a solid at room temperature and is primarily used in laboratory research, with commercial availability in gram-scale quantities (e.g., 1g for €143.00) . Its synthesis and applications are linked to medicinal chemistry, particularly in studying enzyme inhibition and receptor interactions due to its halogenated and fluorinated substituents .

Properties

IUPAC Name

2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHJIFNKMMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The molecular structure of 2-chloro-5-(trifluoromethyl)-DL-phenylalanine necessitates disconnection into two primary components: (1) the α-amino acid backbone and (2) the 2-chloro-5-(trifluoromethyl)benzyl substituent. Two dominant strategies emerge from literature:

Benzyl Bromide Alkylation of Glycine Schiff Bases

Inspired by phase-transfer-catalyzed asymmetric alkylation methodologies, this approach involves the use of a pre-functionalized 2-chloro-5-(trifluoromethyl)benzyl bromide to alkylate a glycine Schiff base. The racemic DL-form is obtained by omitting chiral catalysts or employing non-stereoselective conditions.

Key Steps :

  • Synthesis of 2-chloro-5-(trifluoromethyl)benzyl bromide.
  • Alkylation of N-(diphenylmethylene)glycine tert-butyl ester under basic conditions.
  • Acidic hydrolysis to yield the free amino acid.

Directed Functionalization of Phenylalanine Derivatives

Alternative routes modify pre-formed phenylalanine via electrophilic substitution or cross-coupling reactions. However, the presence of amino and carboxyl groups necessitates protective strategies (e.g., Boc for -NH2, tert-butyl esters for -COOH).

Synthetic Methodologies and Experimental Protocols

Phase-Transfer-Catalyzed Alkylation Route

Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Bromide

Procedure :

  • Chlorination of 3-(Trifluoromethyl)toluene :
    Vapor-phase chlorination at 350–400°C with Cl2 (3 mol eq) yields 2-chloro-5-(trifluoromethyl)toluene.
  • Bromination :
    Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl4 affords the benzyl bromide.

Challenges :

  • Regioselectivity in chlorination (CF3 directs meta, requiring high temperatures for ortho substitution).
  • Purification via fractional distillation or column chromatography.
Alkylation and Deprotection

Reaction Conditions :

  • Schiff base: N-(diphenylmethylene)glycine tert-butyl ester.
  • Base: 50% aqueous KOH.
  • Solvent: Toluene/CHCl3 (1:1).
  • Catalyst: None (racemic) or pseudoenantiomeric cinchona catalysts for enantiopure forms.

Typical Yield : 85–90% alkylated product.
Deprotection :

  • Hydrolysis with 6M HCl removes the Schiff base.
  • tert-Butyl ester cleavage with TFA yields the free carboxylic acid.

Cross-Coupling Approaches

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Phase-Transfer Alkylation 85–90 ≥95 Scalable, high regioselectivity Requires hazardous Cl2 gas
Negishi Cross-Coupling 60–65 90 Modular CF3 introduction Multi-step protection/deprotection
Electrophilic Substitution 50–55 85 Simple reagents Poor regiocontrol

Physicochemical Characterization

Data from experimental and predicted analyses:

  • Molecular Formula : C10H9ClF3NO2
  • Molecular Weight : 267.63 g/mol
  • Boiling Point : 329.5±42.0°C (Predicted)
  • Density : 1.463±0.06 g/cm³
  • pKa : 2.11±0.15 (Carboxylic acid), 9.18±0.15 (Amino group)

Industrial and Laboratory-Scale Production

Key Suppliers :

  • Labter Pharmatech (Beijing) Co., Ltd.
  • Changzhou Hopschain Chemical Co., Ltd.

Production Protocols :

  • Multi-kilogram batches utilize phase-transfer alkylation due to scalability.
  • Chromatography-free purification via crystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The chlorine atom may also participate in hydrogen bonding and other interactions with target proteins .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Features
This compound 64134-20-9 Cl (2), CF₃ (5) 267.63 High electron-withdrawing effects; potential enzyme inhibition
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine 1435806-20-4 CH₃ (2), OCF₃ (5) 263.22 Discontinued; trifluoromethoxy group may alter metabolic stability
DL-2-Chloro-5-nitrophenylalanine 603941-08-8 Cl (2), NO₂ (5) 244.63 Nitro group enhances reactivity but reduces stability
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine N/A CF₃ (2), CH₃ (5) ~263.22 (estimated) Methyl group increases hydrophobicity; positional isomer effects
2,4,5-Trifluoro-DL-phenylalanine N/A F (2, 4, 5) ~215.18 (estimated) Triple fluorine substitution reduces steric bulk compared to Cl/CF₃

Electron-Withdrawing vs. Electron-Donating Groups

  • Chlorine (Cl) and Trifluoromethyl (CF₃): Both are strong electron-withdrawing groups (EWGs), enhancing electrophilicity and binding affinity to enzymes or receptors. The CF₃ group’s steric bulk may hinder interactions in certain biological systems compared to smaller substituents like NO₂ .
  • Trifluoromethoxy (OCF₃) : Combines EW effects with increased steric hindrance, but its metabolic lability (due to the oxygen atom) limits applications compared to CF₃ .

Commercial and Research Relevance

  • Availability : this compound is commercially available (e.g., Apollo Scientific), whereas analogues like 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine are discontinued .
  • Synthetic Utility : The compound’s stability under long-term storage (as a solid) makes it preferable for iterative medicinal chemistry workflows compared to nitro-substituted derivatives .

Biological Activity

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenylalanine backbone. This compound has garnered attention due to its unique structural properties, which influence its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₉ClF₃NO₂
  • Molecular Weight : 267.632 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter systems. It has been shown to modulate amino acid transporters, which are crucial for neurotransmitter synthesis and metabolism. The compound's ability to affect these pathways positions it as a candidate for therapeutic applications in neurological disorders.

Biological Activity

The biological activity of this compound has been investigated through various studies:

  • Neurotransmitter Modulation : The compound has demonstrated significant effects on neurotransmitter systems, particularly in relation to glutamate and other amino acids. This modulation can influence neuronal signaling and may have implications for treating conditions such as epilepsy and depression.
  • Enzymatic Inhibition : Studies have explored its potential as an inhibitor in enzymatic pathways, particularly those involving branched-chain amino acid transaminases (BCATs). These enzymes play a key role in amino acid metabolism and are implicated in various cancer types .
  • Pharmacological Applications : The compound's structural properties suggest it may serve as a scaffold for developing new pharmacological agents aimed at treating neurological disorders or metabolic diseases.

Study 1: Neurotransmitter Interaction

A study focused on the impact of this compound on glutamate transporters showed that the compound could enhance glutamate uptake in neuronal cultures, suggesting a potential role in modulating excitatory neurotransmission. The results indicated increased synaptic plasticity, which is crucial for learning and memory processes.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on BCAT enzymes. The results indicated that it could significantly reduce enzyme activity, thus affecting branched-chain amino acid metabolism. This inhibition was quantified using IC50 values, demonstrating its potency as an enzyme inhibitor .

Data Summary

Parameter Value
Molecular FormulaC₁₀H₉ClF₃NO₂
Molecular Weight267.632 g/mol
Biological ActivityModulation of neurotransmitter systems; Enzymatic inhibition
Key TargetsAmino acid transporters; BCAT enzymes
Potential ApplicationsNeurological disorders; Cancer therapies

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